![molecular formula C39H65ClN2O3 B14458378 2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with N-(9Z)-9-octadecenyl-1,3-propanediamine is a complex chemical compound used in various industrial applications. This compound is a polymer formed through the reaction of phenol, 4,4’-(1-methylethylidene)bis- with (chloromethyl)oxirane, and further reacted with N-(9Z)-9-octadecenyl-1,3-propanediamine. It is known for its unique properties, including high thermal stability, chemical resistance, and mechanical strength.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Polymerization: Phenol, 4,4’-(1-methylethylidene)bis- is polymerized with (chloromethyl)oxirane under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete polymerization.
Reaction with N-(9Z)-9-octadecenyl-1,3-propanediamine: The resulting polymer is then reacted with N-(9Z)-9-octadecenyl-1,3-propanediamine. This step is usually carried out in a solvent medium to facilitate the reaction and ensure uniform mixing of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are carefully monitored to maintain product quality and consistency. The final product is purified through various methods, including filtration and distillation, to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, such as its solubility and mechanical strength.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others, altering its chemical and physical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s unique properties make it suitable for use in biological research, particularly in the development of biomaterials.
Medicine: It is explored for its potential use in drug delivery systems and medical devices due to its biocompatibility.
Industry: The compound is used in coatings, adhesives, and sealants, where its chemical resistance and mechanical strength are highly valued.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and functionality. The specific pathways involved depend on the application, but generally, the compound’s effects are mediated through its ability to interact with and modify the properties of other materials.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with diethylenetriamine
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with 2-methyl-1H-imidazole
Uniqueness
Compared to similar compounds, Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with N-(9Z)-9-octadecenyl-1,3-propanediamine stands out due to its enhanced thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring high-performance materials.
Properties
Molecular Formula |
C39H65ClN2O3 |
|---|---|
Molecular Weight |
645.4 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.C15H16O2.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3/h9-10,23H,2-8,11-22H2,1H3;3-10,16-17H,1-2H3;3H,1-2H2/b10-9-;; |
InChI Key |
KAFWXDMBIDXOHX-XXAVUKJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCCN.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
Related CAS |
68610-10-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)
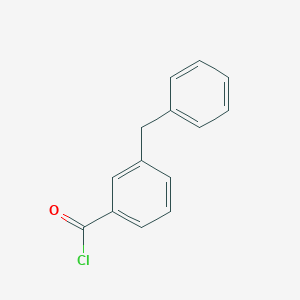

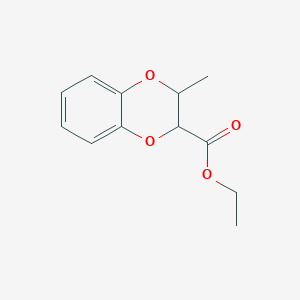
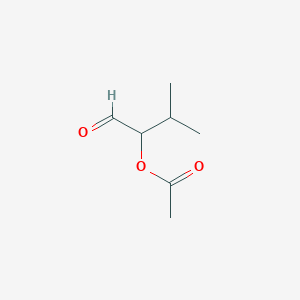
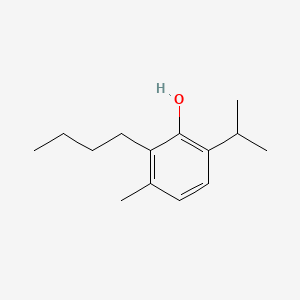
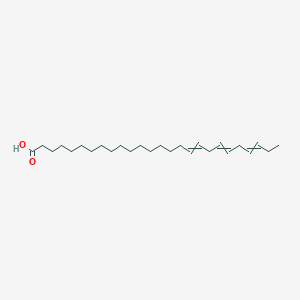
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)
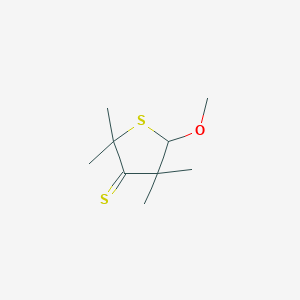
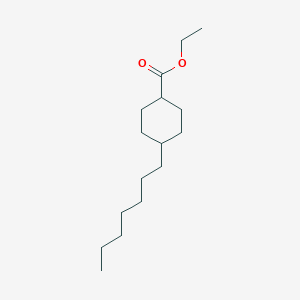
![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
